Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is an organic compound featuring a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an azide source reacts with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, appropriate solvents (e.g., dimethylformamide), and controlled temperatures.
Click Chemistry: Copper(I) catalysts, alkynes, and suitable solvents (e.g., water or organic solvents).
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).
Major Products
1,2,3-Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.
Material Science: Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate involves its functional groups:
Azide Group: Highly reactive, participates in click chemistry and reduction reactions.
Pyrrolidine Ring: Provides structural stability and can undergo various chemical modifications.
Tert-butyl Ester: Protects the carboxyl group and can be selectively removed under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar structure with the azidomethyl group at a different position.
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Similar structure with a bromoethyl group instead of an azidomethyl group.
Uniqueness
Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMRWLAIZUYEIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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